3-Iodo-alpha-methyl-L-tyrosine I-123
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Overview
Description
3-Iodo-alpha-methyl-L-tyrosine I-123 is a radiopharmaceutical compound used primarily for imaging purposes in medical diagnostics. It is a modified amino acid derived from tyrosine, labeled with the radioactive isotope iodine-123. This compound is particularly useful in single photon emission computed tomography (SPECT) imaging to study amino acid transport mechanisms in various tissues, including the brain and pancreas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-alpha-methyl-L-tyrosine I-123 involves the iodination of alpha-methyl-L-tyrosine. The process typically includes the following steps:
Iodination: Alpha-methyl-L-tyrosine is reacted with iodine-123 in the presence of an oxidizing agent such as chloramine-T or iodogen. This step introduces the radioactive iodine into the tyrosine molecule.
Purification: The reaction mixture is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound is suitable for clinical use. Automated synthesis modules are often employed to streamline the production process and maintain consistency .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-alpha-methyl-L-tyrosine I-123 primarily undergoes substitution reactions due to the presence of the iodine atom. It is relatively stable and does not easily undergo oxidation or reduction under normal physiological conditions .
Common Reagents and Conditions
Oxidizing Agents: Chloramine-T, iodogen
Solvents: Aqueous solutions, organic solvents like methanol or ethanol
Conditions: Mild temperatures, neutral to slightly acidic pH
Major Products Formed
The major product formed from the iodination reaction is this compound itself. There are minimal by-products due to the specificity of the iodination reaction .
Scientific Research Applications
3-Iodo-alpha-methyl-L-tyrosine I-123 has several applications in scientific research:
Medical Imaging: Used in SPECT imaging to study amino acid transport in the brain and pancreas.
Cancer Research: Utilized to investigate the uptake and transport of amino acids in tumor cells, aiding in the development of targeted therapies.
Neuroscience: Employed to study the transport mechanisms of amino acids in the brain, providing insights into neurological diseases and conditions.
Mechanism of Action
The mechanism of action of 3-Iodo-alpha-methyl-L-tyrosine I-123 involves its uptake by amino acid transporters in cells. The compound is selectively transported into cells via L-type amino acid transporters, which are upregulated in many tumors and certain tissues. Once inside the cells, the radioactive iodine-123 emits gamma rays, which can be detected by SPECT imaging to visualize the distribution and accumulation of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-D-tyrosine: Another iodinated tyrosine derivative used for imaging purposes.
L-3-[123I]Iodo-alpha-methyl-tyrosine: A similar compound used in SPECT imaging for brain and tumor studies.
Uniqueness
3-Iodo-alpha-methyl-L-tyrosine I-123 is unique due to its high selectivity for L-type amino acid transporters and its stability against enzymatic deiodination. This makes it particularly effective for imaging applications, providing clear and accurate results .
Properties
CAS No. |
72156-82-2 |
---|---|
Molecular Formula |
C10H12INO3 |
Molecular Weight |
317.11 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-(123I)iodanylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1/i11-4 |
InChI Key |
KPOIUSXAPUHQNA-MGFXOQGHSA-N |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)[123I])(C(=O)O)N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |
Origin of Product |
United States |
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